molecular formula C22H21NO B1353140 1-(3-(Dibenzylamino)phenyl)ethanone CAS No. 251966-49-1

1-(3-(Dibenzylamino)phenyl)ethanone

Cat. No.: B1353140
CAS No.: 251966-49-1
M. Wt: 315.4 g/mol
InChI Key: LUTIGZASJSAWFV-UHFFFAOYSA-N
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Description

1-(3-(Dibenzylamino)phenyl)ethanone is an organic compound with the molecular formula C22H21NO It belongs to the class of aryl ketones and is characterized by the presence of a dibenzylamino group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Dibenzylamino)phenyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-(dibenzylamino)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dibenzylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aryl ketones.

Scientific Research Applications

1-(3-(Dibenzylamino)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(Dibenzylamino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins to induce desired effects.

Comparison with Similar Compounds

1-(3-(Dibenzylamino)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-(Dimethylamino)phenyl)ethanone: This compound has a dimethylamino group instead of a dibenzylamino group, leading to differences in chemical reactivity and biological activity.

    1-(3-(Diethylamino)phenyl)ethanone: The presence of a diethylamino group results in distinct properties compared to the dibenzylamino derivative.

    1-(3-(Diphenylamino)phenyl)ethanone: The diphenylamino group imparts unique characteristics to the compound, affecting its behavior in various reactions and applications.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and potential applications. The presence of the dibenzylamino group provides distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[3-(dibenzylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-18(24)21-13-8-14-22(15-21)23(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTIGZASJSAWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459961
Record name Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251966-49-1
Record name Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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